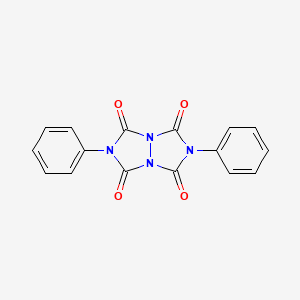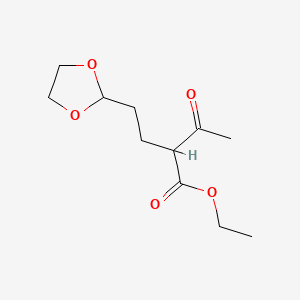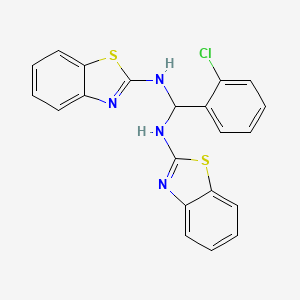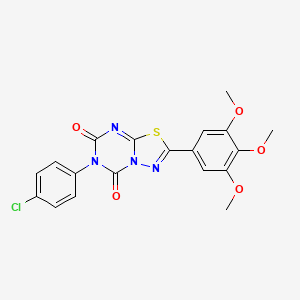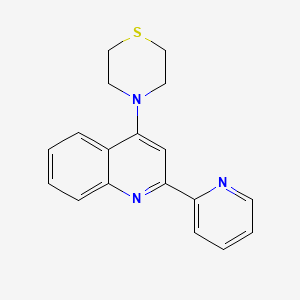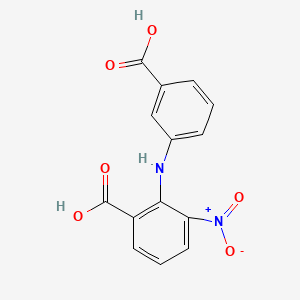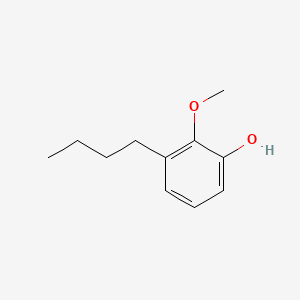
Phenol, butylmethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol, butylmethoxy- can be synthesized through various methods. One common approach involves the alkylation of guaiacol (2-methoxyphenol) with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the methoxy group activates the aromatic ring towards substitution.
Industrial Production Methods: Industrial production of phenol derivatives often involves catalytic processes. For phenol, butylmethoxy-, a common method includes the use of Friedel-Crafts alkylation, where guaiacol reacts with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, butylmethoxy- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, butylmethoxy- has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for their potential antioxidant properties.
Medicine: Research explores its use in developing pharmaceuticals with antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of antioxidants, UV absorbers, and flame retardants for plastics, adhesives, and coatings
Wirkmechanismus
The mechanism of action of phenol, butylmethoxy- involves its interaction with biological molecules through its phenolic hydroxyl group. This group can donate hydrogen atoms, making it an effective antioxidant. It scavenges free radicals and chelates metal ions, thereby protecting cells from oxidative damage. Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenol, butylmethoxy- can be compared with other phenolic compounds such as:
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness: The presence of butyl and methoxy groups in phenol, butylmethoxy- imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from simpler phenols. These modifications can enhance its effectiveness in specific applications, such as in antioxidants and UV absorbers .
Eigenschaften
CAS-Nummer |
1335-16-6 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
3-butyl-2-methoxyphenol |
InChI |
InChI=1S/C11H16O2/c1-3-4-6-9-7-5-8-10(12)11(9)13-2/h5,7-8,12H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
ZYWGSKGRLVYULL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=CC=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





